molecular formula C11H12Cl3N B1667123 Amitifadine hydrochloride CAS No. 410074-74-7

Amitifadine hydrochloride

Cat. No. B1667123
M. Wt: 264.6 g/mol
InChI Key: KAGBHVBIOJBGBD-NINOIYOQSA-N
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Description

Molecular Structure Analysis

The chemical formula of Amitifadine hydrochloride is C11H12Cl3N . The exact mass is 227.03 and the molecular weight is 264.574 . It is the (+)- enantiomer of DOV-216,303, and its (−)-enantiomer is DOV-102,677 .


Physical And Chemical Properties Analysis

The average molecular weight of Amitifadine hydrochloride is 264.57 and the monoisotopic weight is 263.0035325 . The chemical formula is C11H12Cl3N .

Scientific Research Applications

Multi-Target Strategy for Treating Depression

Amitifadine hydrochloride, a triple reuptake inhibitor (TRI), has shown promise in treating major depressive disorder due to its ability to interact simultaneously with human monoamine transporters (MATs), including hSERT, hNET, and hDAT. This novel multi-target strategy improves drug efficacy and reduces toxic side effects, presenting a significant advancement in antidepressant drug design (Xue et al., 2018).

Efficacy in Major Depressive Disorder

Amitifadine has undergone clinical trials demonstrating significant antidepressant activity. A randomized, double-blind, placebo-controlled study highlighted its efficacy in patients with major depressive disorder, showing improvements in depressive symptoms and anhedonia, with a tolerability profile comparable to placebo (Tran et al., 2012).

Biopharmaceutical Characterization

The biopharmaceutical characteristics of Amitifadine, including metabolism and brain penetration, have been studied. Amitifadine is highly plasma protein bound and exhibits bidirectional permeability. Its metabolism involves multiple pathways, suggesting a reduced potential for drug-drug interactions, making it favorable for drug development (Bymaster et al., 2013).

Treatment of Co-occurring Alcoholism and Depression

In an animal model, Amitifadine showed effectiveness in treating co-occurring alcoholism and depression. It reduced binge drinking and symptoms of negative affect, indicating its potential as a treatment option for these comorbid conditions (Warnock et al., 2012).

Pain-Related Depression Treatment

Amitifadine has shown potential in treating pain-related depression of behavior and mood, a significant aspect of pain management. It appears to block pain-related behavioral depression and increase nucleus accumbens dopamine levels, supporting its consideration as a candidate analgesic for pain-related behavioral depression (Miller et al., 2015).

Impact on Monoamines in Brain Regions

Research on Amitifadine’s impact on extracellular levels of monoamines in rat brain regions showed significant increases in serotonin, norepinephrine, and dopamine in the prefrontal cortex, indicating its potential novel antidepressant activity (Gołembiowska et al., 2012).

Reduction of Opiate and Nicotine Self-Administration

Amitifadine reduced the self-administration of remifentanil, an opiate, in rats, suggesting its potential for treating opiate addiction and preventing it during adjunctive use with opioids for chronic pain [(Levin et al., 2020)](https://consensus.app/papers/amitifadine-reuptake-inhibitor-reduces-levin/f113be23ca4f510888ffd165e32a91c8/?utm_source=chatgpt). Additionally, it also showed effectiveness in reducing nicotine self-administration, indicating its potential as a treatment for smoking cessation (Levin et al., 2015).

Future Directions

Amitifadine hydrochloride shows promise as a treatment for countering opiate self-administration for adjunctive use with opioids for analgesia . Further studies are needed to determine the possible efficacy of Amitifadine hydrochloride for combating opiate addiction or preventing it in humans during adjunctive use with opioids for chronic pain .

properties

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGBHVBIOJBGBD-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006647
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amitifadine hydrochloride

CAS RN

410074-74-7, 86215-36-3
Record name Amitifadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The dopamine uptake transporter binding assay was performed according to the methods described in Madras et al., 1989, Mol. Pharmacol. 36(4):518–524 and Javitch et al., 1984, Mol. Pharmacol. 26(1):35–44. The receptor source was guinea pig striatal membranes; the radioligand was [3H]WIN 35,428 (DuPont-NEN, Boston, Mass.) (60–87 Ci/mmol) at a final ligand concentration of 2.0 nM; the non-specific determinant 1 μM 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride (“GBR 12909”), a high-affinity dopamine uptake inhibitor; reference compound was also GBR 12909. (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl was obtained according to the method of Example 5, above. Reactions were carried out in 50 mM TRIS-HCl (pH 7.4), containing 120 mM NaCl and at 0° C. to 4° C. for two hours. The reaction was terminated by rapid vacuum filtration onto glass fiber filters. Radioactivity trapped in the filters was determined and compared to control values in order to ascertain the interactions of the test compound with the dopamine uptake site. The data are reported in Table 1 below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DE Marks - Drugs of the Future, 2012 - access.portico.org
Amitifadine (EB-1010, DOV-21947) is a “triple reuptake inhibitor” that inhibits the reuptake of serotonin, norepinephrine and dopamine with relative in vitro potencies of 1: 2: 8. In …
Number of citations: 2 access.portico.org
L Shao, W Li, Q Xie, H Yin - Expert opinion on therapeutic patents, 2014 - Taylor & Francis
Introduction: The dysfunctions of three very important monoamine neurotransmitters, serotonin (5-HT), norepinephrine (NE) and dopamine (DA), are associated with some of important …
Number of citations: 23 www.tandfonline.com
B Bang‐Andersen, KP Bøgesø… - Transporters as Drug …, 2017 - Wiley Online Library
… Amitifadine hydrochloride was well tolerated, without weight gain or sexual dysfunction. In May 2013, topline data reported that compared to placebo, 50 or 100 mg amitifadine did not …
Number of citations: 4 onlinelibrary.wiley.com
DM Marks - Drugs of the Future, 2012 - PROUS SCIENCE, SA-THOMSON …
Number of citations: 2
中林哲夫 - 日本薬理学雑誌, 2015 - jstage.jst.go.jp
精神神経領域の医薬品開発は, 国際的にも活発である. これまでのうつ病治療薬の開発は, 選択的 セロトニン再取り込み阻害薬 (SSRI) やセロトニン・ノルアドレナリン再取り込み阻害薬 (SNRI) 等が…
Number of citations: 4 www.jstage.jst.go.jp

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